molecular formula C15H12O3 B14155789 2,3-Diphenyloxirane-2-carboxylic acid CAS No. 53884-88-1

2,3-Diphenyloxirane-2-carboxylic acid

Cat. No.: B14155789
CAS No.: 53884-88-1
M. Wt: 240.25 g/mol
InChI Key: VTCBMUQQGHEZCK-UHFFFAOYSA-N
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Description

2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Electrophiles: Various electrophiles can be used for substitution reactions on the phenyl rings.

Major Products

    Oxidation: Further oxidized carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactivity as an epoxide and a carboxylic acid. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in acid-base reactions and form esters or amides. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyloxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

53884-88-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2,3-diphenyloxirane-2-carboxylic acid

InChI

InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)

InChI Key

VTCBMUQQGHEZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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